molecular formula C10H14ClNO B2914657 1-(5-chloro-2-ethoxyphenyl)-N-methylmethanamine CAS No. 893581-50-5

1-(5-chloro-2-ethoxyphenyl)-N-methylmethanamine

Cat. No.: B2914657
CAS No.: 893581-50-5
M. Wt: 199.68 g/mol
InChI Key: RFGXZKPIGJTVNC-UHFFFAOYSA-N
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Description

1-(5-chloro-2-ethoxyphenyl)-N-methylmethanamine is an organic compound with a molecular formula of C10H14ClNO It is a derivative of phenethylamine, characterized by the presence of a chloro and ethoxy group on the benzene ring, and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2-ethoxyphenyl)-N-methylmethanamine typically involves the following steps:

    Starting Material: The synthesis begins with 5-chloro-2-ethoxyaniline.

    Alkylation: The aniline derivative undergoes alkylation with formaldehyde and formic acid to introduce the N-methyl group.

    Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the alkylation process.

    Continuous Flow Systems: Implementing continuous flow systems to enhance efficiency and yield.

    Automated Purification: Employing automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-chloro-2-ethoxyphenyl)-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Ammonia, thiols, solvents like ethanol or methanol.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-chloro-2-ethoxyphenyl)-N-methylmethanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-ethoxyphenyl)-N-methylmethanamine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to neurotransmission or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-(5-chloro-2-methoxyphenyl)-N-methylmethanamine: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(5-chloro-2-ethoxyphenyl)-N-(2-furylmethyl)methanamine: Contains a furylmethyl group instead of a methyl group.

Uniqueness

1-(5-chloro-2-ethoxyphenyl)-N-methylmethanamine is unique due to the specific combination of chloro and ethoxy substituents on the benzene ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

893581-50-5

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

2-(5-chloro-2-ethoxyphenyl)ethanamine

InChI

InChI=1S/C10H14ClNO/c1-2-13-10-4-3-9(11)7-8(10)5-6-12/h3-4,7H,2,5-6,12H2,1H3

InChI Key

RFGXZKPIGJTVNC-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)Cl)CNC

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)CCN

solubility

not available

Origin of Product

United States

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